molecular formula C17H16ClNO3 B4895585 (2E)-1-(4-Chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]prop-2-EN-1-one

(2E)-1-(4-Chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]prop-2-EN-1-one

Cat. No.: B4895585
M. Wt: 317.8 g/mol
InChI Key: FTXKBCXOEZQFME-MDZDMXLPSA-N
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Description

(2E)-1-(4-Chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 2,5-dimethoxyphenyl group, which are connected through a prop-2-en-1-one linkage.

Preparation Methods

The synthesis of (2E)-1-(4-Chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2,5-dimethoxyaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

(2E)-1-(4-Chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]prop-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in further condensation reactions with various aldehydes or ketones to form more complex chalcone derivatives.

Scientific Research Applications

(2E)-1-(4-Chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]prop-2-EN-1-one has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets and pathways.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

(2E)-1-(4-Chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]prop-2-EN-1-one can be compared with other chalcone derivatives, such as:

    (2E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    (2E)-3-(4-chlorophenyl)-N-ethyl-2-propenamide: This compound has an amide group instead of the amino group.

    (2E)-1-(4-Chlorophenyl)-3-(2-furyl)-2-propen-1-one: This compound contains a furan ring instead of the dimethoxyphenyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the 4-chlorophenyl and 2,5-dimethoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-21-14-7-8-17(22-2)15(11-14)19-10-9-16(20)12-3-5-13(18)6-4-12/h3-11,19H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXKBCXOEZQFME-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)N/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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